2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound notable for its structural uniqueness and potential applications in various scientific fields. This compound belongs to the isoindole derivative class, which is recognized for its diverse chemical properties and biological activities. The specific structure of this compound may confer unique pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The compound is synthesized through multi-step organic reactions, often involving cyclization and substitution processes. It is available from various chemical suppliers and is primarily used in research settings.
This compound can be classified under the following categories:
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves several key steps:
Common synthetic routes may include:
Industrial production may involve optimization techniques such as:
The molecular structure of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can be represented with the following data:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
| InChI | InChI=1S/C13H15NO3/c1-5(14)6(15)12(16)11(10(5)9)8(2)3/h5H,6H2,(H2,14)(H,15)(H,16) |
| SMILES | CC(CO)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
The structural data indicate a complex arrangement that contributes to its chemical reactivity and biological activity.
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can participate in several chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action for 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with biological systems at the molecular level. The hydroxypropyl group may enhance solubility and bioavailability in biological environments. Detailed studies are required to elucidate specific pathways and targets within cellular systems.
The physical properties of this compound include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often utilized to characterize this compound's purity and structural integrity.
The applications of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione span various scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5